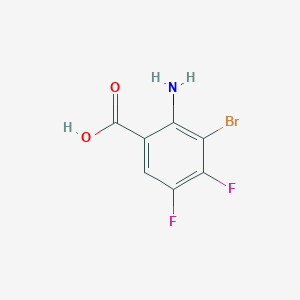

2-Amino-3-bromo-4,5-difluorobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-3-bromo-4,5-difluorobenzoic acid is a chemical compound with the CAS Number: 874831-41-1 . It has a molecular weight of 252.02 and its IUPAC name is this compound .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H4BrF2NO2/c8-4-5(10)3(9)1-2(6(4)11)7(12)13/h1H,11H2,(H,12,13) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature .Scientific Research Applications

Spectroscopic Analysis and Computational Studies

- Sundaraganesan et al. (2007) conducted an in-depth study on 2-Amino-4,5-difluorobenzoic acid, involving Fourier Transform Raman and Infrared spectra analysis. They utilized both HF and density functional B3LYP methods for their research, providing a detailed interpretation of the infrared and Raman spectra of this compound. This study is pivotal in understanding the vibrational frequencies and molecular structure of the compound (Sundaraganesan, Ilakiamani, & Dominic Joshua, 2007).

Molecular Recognition and Supramolecular Chemistry

- Varughese and Pedireddi (2006) explored the molecular recognition of 3,5-dihydroxybenzoic acid and its bromo derivative with various N-donor compounds. This research is significant for understanding the molecular interactions and supramolecular assemblies that involve functional groups similar to those in 2-Amino-3-bromo-4,5-difluorobenzoic acid (Varughese & Pedireddi, 2006).

Synthesis and Characterization of Derivatives

- Zhou Peng-peng (2013) reported on the synthesis of 3-Bromo-2-fluorobenzoic acid from a compound structurally related to this compound. This work provides insights into the synthetic routes and conditions optimal for the production of similar compounds (Zhou Peng-peng, 2013).

Electrocatalytic Applications

- Feng et al. (2010) investigated the electrocatalytic carboxylation of a related compound, 2-amino-5-bromopyridine, with CO2 in ionic liquid. Their findings offer valuable insights into the potential electrocatalytic applications of similar compounds (Feng, Huang, Liu, & Wang, 2010).

Antitumor Activity

- Murali, Sparkes, and Prasad (2017) synthesized and screened various hetero annulated carbazoles derived from a compound similar to this compound for antitumor activity. They identified one compound in particular with significant therapeutic potential against cancer cell proliferation (Murali, Sparkes, & Prasad, 2017).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that similar compounds can modulate dopamine neurotransmission .

Mode of Action

It’s known that similar compounds can function as dopaminergic stabilizers .

Biochemical Pathways

Similar compounds are known to affect the dopamine neurotransmission pathway .

Pharmacokinetics

Similar compounds are known to have significant potential in pharmaceutical applications .

Result of Action

Similar compounds are known to have therapeutic potential in the treatment of central nervous system (cns) disorders .

properties

IUPAC Name |

2-amino-3-bromo-4,5-difluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2NO2/c8-4-5(10)3(9)1-2(6(4)11)7(12)13/h1H,11H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGDJJALSHPJSBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)Br)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Furan-2-carbonyl)-methylamino]benzoic acid](/img/structure/B2452837.png)

![1-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2452843.png)

![N-(3,4-dimethoxyphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2452848.png)

![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B2452850.png)

![N-[4-(4-pentylcyclohexyl)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B2452853.png)

![ethyl 2-(2-(thiophen-2-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2452856.png)